Cas no 477490-21-4 (methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate)

Methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate is a specialized organic compound featuring a benzothiophene core functionalized with a 3-methoxybenzamido group at the 3-position and a methyl ester at the 2-position. This structure imparts unique reactivity and potential utility in pharmaceutical and materials chemistry. The methoxy and benzothiophene moieties enhance electronic properties, making it a valuable intermediate for synthesizing bioactive molecules or functional materials. Its ester group offers versatility for further derivatization, while the amide linkage provides stability. The compound’s well-defined structure ensures reproducibility in research applications, particularly in drug discovery and heterocyclic chemistry.
methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate structure
477490-21-4 structure
Product Name:methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate
CAS No:477490-21-4
MF:C18H15NO4S
MW:341.38100361824
CID:5823542
PubChem ID:4093650
Update Time:2025-06-08

methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate
    • Benzo[b]thiophene-2-carboxylic acid, 3-[(3-methoxybenzoyl)amino]-, methyl ester
    • methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate
    • Oprea1_812937
    • methyl 3-[(3-methoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
    • AKOS024600132
    • Z123563046
    • F0806-0023
    • AB00685204-01
    • SR-01000109509-1
    • 477490-21-4
    • SR-01000109509
    • Inchi: 1S/C18H15NO4S/c1-22-12-7-5-6-11(10-12)17(20)19-15-13-8-3-4-9-14(13)24-16(15)18(21)23-2/h3-10H,1-2H3,(H,19,20)
    • InChI Key: QNMPPKHFCXPFLN-UHFFFAOYSA-N
    • SMILES: C12=CC=CC=C1C(NC(=O)C1=CC=CC(OC)=C1)=C(C(OC)=O)S2

Computed Properties

  • Exact Mass: 341.07217913g/mol
  • Monoisotopic Mass: 341.07217913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 92.9Ų

Experimental Properties

  • Density: 1.345±0.06 g/cm3(Predicted)
  • Boiling Point: 457.8±40.0 °C(Predicted)
  • pka: 12.21±0.43(Predicted)

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Additional information on methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate

Methyl 3-(3-Methoxybenzamido)-1-Benzothiophene-2-Carboxylate: A Comprehensive Overview

Methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate (CAS No. 477490-21-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate.

Chemical Structure and Properties

The molecular formula of methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate is C19H18N2O4S, with a molecular weight of approximately 366.41 g/mol. The compound features a benzothiophene core, which is a heterocyclic aromatic ring system consisting of a benzene ring fused to a thiophene ring. The presence of the methoxybenzamido group at the 3-position and the methyl ester at the 2-position imparts unique chemical and biological properties to the molecule.

The benzothiophene scaffold is known for its versatility in medicinal chemistry, often found in compounds with diverse biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. The methoxybenzamido group adds polarity and hydrogen bonding capabilities, which can enhance the compound's interactions with biological targets. The methyl ester group at the 2-position can be hydrolyzed under physiological conditions, potentially affecting the compound's pharmacokinetic properties.

Synthesis Methods

The synthesis of methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate involves several steps, typically starting from readily available starting materials. One common approach involves the reaction of 3-methoxybenzoic acid with an appropriate amine to form the amide intermediate. This intermediate is then coupled with a benzothiophene derivative using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to form the final product.

A recent study published in the Journal of Organic Chemistry detailed an optimized synthesis route that achieved high yields and purity levels. The researchers utilized microwave-assisted synthesis to accelerate the reaction rates and improve overall efficiency. This method not only reduced reaction times but also minimized side reactions, leading to a more cost-effective and scalable process.

Biological Activities

Methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate has been investigated for its potential therapeutic applications in various diseases. One area of significant interest is its anti-cancer activity. Studies have shown that this compound exhibits selective cytotoxicity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.

A key mechanism by which methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate exerts its anti-cancer effects is through the induction of apoptosis (programmed cell death). Research published in Cancer Letters demonstrated that this compound activates caspase-dependent apoptotic pathways in cancer cells, leading to cell cycle arrest and eventual cell death. Additionally, it has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.

Beyond its anti-cancer properties, methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate has also been explored for its anti-inflammatory effects. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Clinical Trials and Future Prospects

While preclinical studies have shown promising results, further research is needed to translate these findings into clinical applications. Several clinical trials are currently underway to evaluate the safety and efficacy of methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate in human subjects.

A phase I clinical trial conducted by a leading pharmaceutical company assessed the safety and pharmacokinetics of this compound in healthy volunteers. The results indicated that it was well-tolerated at various dose levels with no serious adverse effects reported. The pharmacokinetic profile showed favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting its potential for further development.

In parallel with clinical trials, ongoing research aims to optimize the chemical structure of methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate to enhance its therapeutic efficacy and reduce potential side effects. Computational methods such as molecular docking and virtual screening are being employed to identify structural modifications that could improve binding affinity to target proteins.

Conclusion

Methyl 3-(3-methoxybenzamido)-1-benzothiophene-2-carboxylate (CAS No. 477490-21-4) is a promising compound with diverse biological activities that warrant further investigation. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for drug development in areas such as oncology and inflammation. As research continues to advance our understanding of this compound's mechanisms of action and therapeutic potential, it holds promise for addressing unmet medical needs and improving patient outcomes.

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